molecular formula C16H16O2S B2632175 1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one CAS No. 2108716-67-0

1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one

Cat. No.: B2632175
CAS No.: 2108716-67-0
M. Wt: 272.36
InChI Key: LIXWAEIXMMPSJF-UHFFFAOYSA-N
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Description

1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a sulfanyl group and an ethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzyl chloride.

    Reaction with Thiol: The 4-(benzyloxy)benzyl chloride is then reacted with ethanethiol in the presence of a base such as sodium hydroxide to form the corresponding sulfanyl derivative.

    Oxidation: The sulfanyl derivative is oxidized using an oxidizing agent like hydrogen peroxide to yield this compound.

Chemical Reactions Analysis

1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its sulfanyl group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

S-[(4-phenylmethoxyphenyl)methyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-13(17)19-12-15-7-9-16(10-8-15)18-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXWAEIXMMPSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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